molecular formula C17H21NO2S B2816082 4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide CAS No. 1283680-99-8

4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2816082
CAS No.: 1283680-99-8
M. Wt: 303.42
InChI Key: BBAHGMYURHTXMY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that features a benzamide core with a tert-butyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the thiophene ring is reacted with a hydroxylating agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may result in different biological activity.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the tert-butyl group, which may affect its chemical reactivity and stability.

Uniqueness

4-tert-butyl-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the tert-butyl group and the thiophene ring, which can impart specific chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-17(2,3)13-8-6-12(7-9-13)16(20)18-11-14(19)15-5-4-10-21-15/h4-10,14,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAHGMYURHTXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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